3-(Piperidin-1-yl)isonicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFRXDJARLYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Piperidin 1 Yl Isonicotinic Acid
Strategic Retrosynthesis of the 3-(Piperidin-1-yl)isonicotinic Acid Core
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings, and the C-C bond between the pyridine ring and the carboxylic acid group.
A key retrosynthetic approach involves disconnecting the piperidine ring, leading to a 3-halopyridine-4-carboxylic acid precursor and piperidine. This strategy relies on a nucleophilic aromatic substitution (SNAr) reaction in the forward synthesis. Another viable disconnection is at the carboxylic acid group, suggesting a precursor like 3-(piperidin-1-yl)pyridine (B1279845) which can then be carboxylated. This approach often involves metallation followed by reaction with carbon dioxide.
Direct Synthetic Routes to this compound
Direct synthetic methods for this compound and its derivatives can be broadly categorized based on the key bond-forming step.
Approaches via Pyridine Ring Functionalization
Functionalization of a pre-existing pyridine ring is a common strategy. This can involve the introduction of the piperidine group onto a suitably activated pyridine derivative. For instance, a nucleophilic aromatic substitution reaction between a 3-halopyridine-4-carboxylic acid ester and piperidine is a frequently employed method. The ester is used to protect the carboxylic acid during the reaction and can be subsequently hydrolyzed to yield the final product. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more efficient method for forming the C-N bond between the pyridine and piperidine rings. acs.org
Approaches via Piperidine Ring Introduction
The piperidine moiety is a prevalent structural motif in many biologically active compounds. researchgate.net Its introduction is a critical step in the synthesis of this compound. Industrially, piperidine is produced by the hydrogenation of pyridine. nih.gov In laboratory-scale syntheses, piperidine can be introduced through nucleophilic substitution reactions with activated pyridines. The reactivity of the pyridine ring towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups.
Carboxylic Acid Moiety Derivatization Strategies
The carboxylic acid group of isonicotinic acid and its derivatives can be modified to create a variety of functional groups. researchgate.netresearchgate.net For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides. These derivatizations are often performed to facilitate subsequent reactions or to explore the structure-activity relationships of the resulting analogues. Isonicotinic acid hydrazide (Isoniazid) is a well-known derivative where the carboxylic acid is converted to a hydrazide, and it serves as a cornerstone in the development of various therapeutic agents. researchgate.netscispace.com
Novel Synthetic Protocols and Catalyst Systems for this compound Analogues
Recent research has focused on developing more efficient and sustainable methods for the synthesis of pyridine derivatives.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives. nih.govijarsct.co.in This includes the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in green synthesis, offering high atom economy and reduced waste generation. bohrium.com The use of recyclable catalysts, such as nanostructured diphosphates, has also been explored for the synthesis of aminopyridine derivatives. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the preparation of pyridine compounds. nih.govijarsct.co.in
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. researchgate.netsemanticscholar.org The application of microwave irradiation to the synthesis of derivatives of this compound, while not extensively documented for this specific molecule, can be inferred from established protocols for similar heterocyclic carboxylic acids.
The primary modes of derivatization for this compound involve transformations of the carboxylic acid group, such as esterification and amidation. Microwave heating can significantly enhance the efficiency of these processes. For instance, the esterification of carboxylic acids with alcohols, typically a slow process under conventional heating, can be achieved rapidly under microwave irradiation, often with the aid of an acid catalyst.
Similarly, the formation of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry. Microwave-assisted amide bond formation can proceed swiftly, sometimes even in the absence of coupling agents, by driving the reaction towards the desired product through the efficient removal of water. nih.govresearchgate.net The synthesis of various amide derivatives of this compound with a range of primary and secondary amines can be envisioned using this technology, providing rapid access to libraries of new chemical entities.
While direct examples for this compound are not prevalent in the literature, the successful microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety highlights the utility of this technology in constructing complex heterocyclic systems containing this saturated heterocycle. mdpi.comnih.gov In one such study, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides under microwave irradiation for 3-5 minutes resulted in excellent yields of the target compounds. mdpi.com
Table 1: Representative Microwave-Assisted Synthesis of Heterocyclic Derivatives
| Starting Material | Reagent | Product | Reaction Time | Yield | Reference |
| Fenamic Acids | Hydrazine Hydrate | Fenamic Acid Hydrazides | 4-12 min | 82-96% | researchgate.net |
| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | Thiosemicarbazides | Quinoline Thiosemicarbazones | 3-5 min | Excellent | mdpi.com |
| 2-Aminopyridines | Isomeric Aminopyridines | N-lithocholyl amides | Not Specified | Not Specified | nih.gov |
This table presents examples of microwave-assisted synthesis on related structures to illustrate the potential application to this compound.
Regioselective Chemical Transformations of the this compound Scaffold
The pyridine ring in this compound is substituted with two groups of opposing electronic character: the electron-donating piperidino group at the 3-position and the electron-withdrawing carboxylic acid group at the 4-position. This substitution pattern governs the regioselectivity of further chemical transformations on the aromatic core.
The piperidino group, being a strong electron-donating group through its nitrogen lone pair, activates the pyridine ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions. In this specific scaffold, the positions ortho to the piperidino group are C2 and C4. The position para to the piperidino group is C6. Conversely, the carboxylic acid group is a deactivating group and a meta-director. The positions meta to the carboxylic acid are C2 and C6.
Therefore, for an electrophilic substitution reaction, the directing effects of both the activating piperidino group and the deactivating carboxylic acid group must be considered. The positions C2 and C6 are activated by the piperidino group and are also the meta positions relative to the carboxylic acid, making them the most likely sites for electrophilic attack. The C5 position is sterically hindered and electronically less favored.
In contrast, for nucleophilic aromatic substitution, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the ring susceptible to attack at positions ortho and para to the electron-withdrawing functionalities. The piperidino group, being electron-donating, would disfavor nucleophilic attack.
Studies on the regioselective functionalization of substituted pyridines and isonicotinic acids provide insights into the expected reactivity of the this compound scaffold. For instance, the directed ortho-lithiation of 2-chloroisonicotinic acid has been shown to be sensitive to substituents, with functionalization occurring at either the C3 or C5 position depending on the other groups present on the ring. mdpi.comresearchgate.net Furthermore, palladium-catalyzed C-H functionalization of nicotinic and isonicotinic acid derivatives has been demonstrated, with the regioselectivity being controlled by directing groups. nih.govbeilstein-journals.org
Table 2: Predicted Regioselectivity of Chemical Transformations on this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-(piperidin-1-yl)isonicotinic acid and/or 6-Nitro-3-(piperidin-1-yl)isonicotinic acid | The piperidino group is a strong activating and ortho, para-directing group, while the carboxylic acid is a deactivating meta-director. The C2 and C6 positions are favored by both effects. |
| Electrophilic Halogenation | Br₂/FeBr₃ | 2-Bromo-3-(piperidin-1-yl)isonicotinic acid and/or 6-Bromo-3-(piperidin-1-yl)isonicotinic acid | Similar to nitration, the electron-donating piperidino group directs the electrophile to the C2 and C6 positions. |
| Nucleophilic Aromatic Substitution | NaOMe | Unlikely to proceed readily | The electron-donating piperidino group deactivates the ring towards nucleophilic attack. |
This table provides a predictive overview of the regiochemical outcomes for key transformations based on established principles of aromatic chemistry.
Theoretical and Computational Investigations of 3 Piperidin 1 Yl Isonicotinic Acid and Its Analogues
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to elucidating the electronic properties and reactivity of molecules. For derivatives of isonicotinic acid, these investigations are pivotal in understanding their potential biological activities. nih.gov
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. The B3LYP functional combined with a 6-311++G(d,p) basis set is frequently employed for these calculations. mdpi.comwindows.net This process determines the most stable conformation of the molecule by finding the lowest energy state, which corresponds to the optimized geometry. Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. For instance, in a related benzofused chromene derivative, the bond lengths for C–O, C–N, and C–Cl were found to be in the ranges of 1.357(3)–1.395(3) Å, 1.336(4) Å, and 1.734(3)–1.740(3) Å, respectively. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Piperidine-Containing Compound Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (piperidine) | 1.46 | - | - |
| C=C (pyridine) | 1.39 | - | - |
| C-C (pyridine-COOH) | 1.51 | - | - |
| C-N-C (piperidine) | - | 112.5 | - |
| C-C-N (pyridine) | - | 123.8 | - |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For a nicotinic hydrazide based Schiff base, the calculated HOMO-LUMO energy gap was 3.9071 eV. windows.net
Table 2: Example Frontier Molecular Orbital Energies and Related Parameters for an Analogue
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.34 |
| Energy Gap (ΔE) | 3.91 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 2.34 |
| Global Hardness (η) | 1.955 |
| Global Softness (S) | 0.511 |
| Electronegativity (χ) | 4.295 |
| Chemical Potential (μ) | -4.295 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other molecules, such as biological receptors. In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. Green areas denote neutral potential. These maps are invaluable for understanding non-covalent interactions, including hydrogen bonding. researchgate.net
Non-Linear Optical (NLO) Properties Prediction
Computational methods can also predict the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β₀) is a key parameter for NLO activity. DFT calculations can be used to compute this value, and molecules with high β₀ are considered good candidates for NLO materials. The calculated values are often compared to a standard NLO material like urea (B33335) for reference.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled and empty orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. Higher E(2) values suggest stronger interactions and greater stability of the molecule. For example, NBO analysis can reveal the delocalization of lone pair electrons from nitrogen or oxygen atoms to adjacent antibonding orbitals.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. juniperpublishers.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, typically expressed as a docking score in kcal/mol. A more negative score indicates a stronger and more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For instance, in a study of novel sulfonyl carboxamides, docking simulations against tyrosyl-tRNA synthetase revealed binding energies as low as -10.0 kcal/mol for the most potent compounds. tandfonline.com
Table 3: Illustrative Molecular Docking Results for an Analogue with a Target Protein
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Distance (Å) |
|---|---|---|---|---|
| Analogue A | Tyrosyl-tRNA Synthetase | -9.5 | TYR34, GLY36, ASP77 | 2.1, 2.5 |
| Analogue B | DNA Gyrase | -8.8 | ASP73, GLY77, ILE78 | 2.0, 2.3 |
Binding Mode Analysis within Receptor Sites
Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of receptors. For derivatives of isonicotinic acid, these studies have revealed critical interactions that contribute to their biological activity. For instance, in silico molecular docking of isonicotinic acid derivatives into the cyclooxygenase-2 (COX-2) enzyme cavity has been performed to understand their binding potential. mdpi.com The pyridine (B92270) ring, being electron-deficient and aromatic, can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket, a common feature observed in the binding of pyridine carboxylic acid derivatives to various biological targets. nih.gov
In studies on KDM4A inhibitors, the binding pose of analogues like 2-(methylcarbamoyl)isonicotinic acid was analyzed. rug.nl These analyses indicate that the carboxylic acid group and the pyridine nitrogen can form crucial hydrogen bonds and coordinate with metal ions present in the active site. rug.nl For 3-(Piperidin-1-yl)isonicotinic acid, it is hypothesized that the isonicotinic acid moiety would orient itself to form similar key interactions, while the piperidine (B6355638) ring would likely occupy a hydrophobic pocket within the receptor. The specific orientation and interactions will ultimately depend on the topology and amino acid composition of the target receptor's binding site.
Prediction of Ligand-Protein Interaction Profiles
The prediction of ligand-protein interaction profiles provides a detailed map of the non-covalent forces that stabilize the ligand-receptor complex. For isonicotinic acid and its derivatives, several types of interactions are consistently observed in computational models.
Hydrogen Bonds: The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. nih.govrug.nl
π-π Stacking and π-Cation Interactions: The aromatic pyridine ring is capable of engaging in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govrug.nl Furthermore, it can participate in π-cation interactions with positively charged residues like lysine (B10760008) and arginine. rug.nl
Metal Coordination: In metalloenzymes, the nitrogen and oxygen atoms of the isonicotinic acid scaffold can coordinate with the metal cofactor, which is often a critical component of the binding interaction. rug.nl
An illustrative example comes from the docking of isonicotinic acid derivatives into the COX-2 enzyme, where specific hydrogen bonds and hydrophobic interactions were identified as key determinants of their inhibitory activity. mdpi.com Similarly, the analysis of KDM4A inhibitors highlighted the bidentate coordination of the zinc ion by the carboxylic acid group and key hydrogen bonds with residues like Lys206 and Tyr132. rug.nl
Evaluation of Binding Affinities via Computational Approaches
Computational methods provide quantitative estimates of the binding affinity between a ligand and its target protein. These approaches range from rapid scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy calculations.
Molecular docking programs utilize scoring functions to rank different binding poses and predict the binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). For instance, in a study on isonicotinic hydrazide-derived analogues targeting Mycobacterium tuberculosis, designed compounds showed better binding affinities (e.g., -6.4 to -6.5 kcal/mol) compared to the parent compound. hilarispublisher.com
Table 1: Examples of Computationally Evaluated Binding Affinities for Related Compounds
| Compound/Analogue Class | Target | Computational Method | Predicted Binding Affinity |
|---|---|---|---|
| Isonicotinic hydrazide-derived analogues | Mycobacterium Tuberculosis proteins | Molecular Docking | -6.4 to -6.5 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activities
The development of predictive QSAR models for analogues of this compound involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.
Various statistical methods can be employed for QSAR model development, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. nih.govresearchgate.net
Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large and there is multicollinearity. nih.govtandfonline.com
Artificial Neural Networks (ANN): These are non-linear models that can capture more complex relationships between structure and activity. nih.gov
For piperidine derivatives, QSAR studies have been successfully applied to model their activity as CCR5 antagonists. nih.govtandfonline.com In these studies, the dataset was divided into a training set to build the model and a test set to validate its predictive power. nih.govtandfonline.com
Identification of Key Descriptors Influencing Activity
A crucial outcome of QSAR studies is the identification of key molecular descriptors that have the most significant impact on the biological activity. These descriptors provide valuable insights into the structural features that are important for a compound's potency and can guide the design of new, more active analogues.
The types of descriptors that are often found to be important in QSAR studies of piperidine and isonicotinic acid derivatives include:
Topological Descriptors: These describe the connectivity of atoms in a molecule and can relate to its size and branching. nih.govresearchgate.net
Structural Descriptors: These can include counts of specific functional groups or structural fragments. nih.govresearchgate.net
Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are often correlated with biological activity. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms and dipole moment, which are important for electrostatic interactions. nih.gov
Spatial Descriptors: These describe the three-dimensional shape of the molecule. nih.gov
In a QSAR study of piperidine derivatives as CCR5 antagonists, a combination of topological, structural, physicochemical, spatial, and electronic descriptors was used to develop predictive models. nih.govtandfonline.com
Table 2: Examples of Descriptor Classes Used in QSAR Studies of Related Compounds
| Compound Class | Target | Descriptor Classes Used |
|---|---|---|
| Piperidine derivatives | CCR5 | Topological, Structural, Physicochemical, Spatial, Electronic |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms in a system, MD can provide insights into the conformational flexibility of a ligand, the stability of its binding pose within a receptor, and the nature of its interactions with the surrounding environment.
For a molecule like this compound, MD simulations can be used to:
Analyze Conformational Flexibility: The piperidine ring can adopt different conformations (e.g., chair, boat), and the rotatable bond connecting it to the isonicotinic acid ring allows for a range of spatial arrangements. MD simulations can explore the preferred conformations of the molecule in solution and when bound to a receptor.
Assess Binding Stability: After a ligand is docked into a receptor's binding site, MD simulations can be run to assess the stability of the predicted binding pose. If the ligand remains in the binding pocket and maintains its key interactions throughout the simulation, it provides confidence in the docking result.
Characterize Ligand-Protein Interactions: MD simulations allow for a dynamic view of the interactions between the ligand and the protein. This can reveal transient interactions that may not be apparent from a static docked structure and can provide information on the strength and lifetime of hydrogen bonds and other interactions.
While specific MD simulation studies on this compound are not widely published, the methodology is broadly applied in drug discovery for analogous systems. For example, MD simulations are often used to refine the docked poses of lead compounds and to calculate binding free energies with higher accuracy.
Pharmacological Targets and Mechanistic Studies of 3 Piperidin 1 Yl Isonicotinic Acid Derivatives
Investigation of Enzyme Inhibition Mechanisms
The capacity of 3-(piperidin-1-yl)isonicotinic acid derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic potential. Research has explored their effects on several important enzyme families.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters and are significant targets for treating neurological disorders. mdpi.com While direct experimental studies on the MAO inhibitory activity of this compound derivatives are not extensively documented in publicly available literature, related structural analogues have prompted interest. For instance, research into quinoline-based compounds, which share structural similarities with pyridine (B92270) systems, has provided some rationale. The compound Quipazine, a 2-(1-piperazinyl)quinoline, was found to be a weak inhibitor of monoamine oxidase. researchgate.net This finding led to the design of new analogues where the piperazine (B1678402) ring was replaced by a piperidine (B6355638) ring, resulting in the synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. researchgate.net However, specific inhibitory concentration data for this piperidine analogue against MAO were not provided. researchgate.net
Separately, studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, which are positional isomers of the core structure of interest, showed they did not significantly inhibit MAO-A and exhibited only weak activity against MAO-B. nih.gov These findings suggest that while the broader piperidine-pyridine scaffold is explored for MAO inhibition, the specific this compound framework requires direct investigation to determine its potential in this area.
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and anti-inflammatory therapies. nih.gov Extensive research has been conducted on various isonicotinic acid derivatives for DHODH inhibition. nih.govgoogle.com Patented studies describe a series of amino(iso)nicotinic acid derivatives that act as potent DHODH inhibitors, with IC50 values in the nanomolar range. nih.gov
However, the active derivatives in these studies feature an amino group at the 2-position of the isonicotinic acid ring, which is further substituted with a biphenyl (B1667301) moiety. nih.govgoogle.com A thorough review of the available scientific literature and patent databases did not yield specific evidence of this compound derivatives being synthesized or evaluated for DHODH inhibitory activity. Therefore, this remains an unexplored area for this particular chemical scaffold.
Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. oatext.comnih.gov Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. oatext.com The piperidine scaffold is a common feature in many reported DPP-IV inhibitors. mdpi.com
Research has specifically identified a derivative, 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid, as a compound that has shown promise for its potential to inhibit DPP-IV. This compound is explored in medicinal chemistry as a potential pharmaceutical agent for managing glucose metabolism. By inhibiting DPP-IV, such compounds may contribute to better glycemic control. While the compound is highlighted for its potential, specific quantitative data, such as IC50 values from enzymatic assays, are not available in the cited literature.
Table 1: Investigated DPP-IV Inhibitory Potential
| Compound Name | Structure | Finding | Reference |
|---|---|---|---|
| 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid | A derivative of isonicotinic acid with a substituted piperidine ring. | Has shown promise for inhibiting DPP-IV; explored for antidiabetic applications. |
Beyond the more commonly studied enzymes, derivatives of this compound have been evaluated or suggested for interaction with other enzymatic targets.
The synthetic intermediate 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is noted for its use in the development of kinase inhibitors. This suggests the isonicotinic acid-piperidine scaffold may be suitable for targeting various protein kinases. Furthermore, this specific derivative was found to have a higher inhibitory effect on the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) compared to its piperazine analogue, a characteristic attributed to the increased lipophilicity of the piperidine ring.
In silico, or computer-based, prediction studies on new piperidine derivatives have also suggested the potential for this class of compounds to interact with a wide array of enzymes, including kinases, proteases, and hydrolases. clinmedkaz.orgclinmedkaz.org While these computational models provide direction for future research, experimental validation is required to confirm these predicted activities for this compound derivatives.
Receptor Binding and Modulation Studies
The interaction of these derivatives with cell surface receptors, particularly those in the central nervous system, is another important aspect of their pharmacological profile.
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a diverse family of proteins that mediate a wide range of physiological and pathological processes. psu.edu Specific subtypes, such as 5-HT1D and 5-HT3, are established targets for drugs treating migraine and nausea, respectively. d-nb.info
The piperidine moiety is a common structural element in many ligands targeting serotonin receptors. For example, a series of 3-[3-(piperidin-1-yl)propyl]indoles were developed as high-affinity, selective agonists for the human 5-HT1D receptor. nih.gov However, these compounds feature an indole (B1671886) core rather than an isonicotinic acid core.
Despite the prevalence of the piperidine ring in serotonin receptor ligands, a specific investigation of this compound derivatives for their affinity and functional activity at 5-HT1D, 5-HT3, or other serotonin receptor subtypes has not been reported in the reviewed scientific literature. Consequently, the potential for this specific chemical class to modulate serotonergic systems remains to be experimentally determined.
Neurokinin Receptor (e.g., NK-1, NK-3) Interaction Analysis
Derivatives of this compound have been investigated for their antagonist activity at neurokinin (NK) receptors, which are G-protein coupled receptors involved in a variety of physiological and pathological processes, including inflammation, pain, and psychiatric disorders. nih.govnih.gov The primary ligands for these receptors are tachykinins, such as Substance P (SP) for the NK-1 receptor and Neurokinin B (NKB) for the NK-3 receptor. nih.gov
Research has focused on developing potent and selective antagonists for these receptors. For the NK-1 receptor, compounds incorporating a piperidine moiety have shown significant promise. For instance, (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines have been synthesized and evaluated, with some demonstrating potent inhibition of SP-induced contractions in guinea pig ileum with IC50 values in the nanomolar range. nih.gov These antagonists are being explored for their therapeutic potential in conditions like chemotherapy-induced nausea and vomiting. nih.gov The interaction of SP with the NK-1 receptor activates signaling pathways that lead to the production of proinflammatory cytokines. nih.gov
Similarly, selective antagonists for the NK-3 receptor are of interest for treating conditions like schizophrenia. researchgate.net The design of novel pyrrolidine (B122466) derivatives, starting from a selective NK-1 receptor antagonist, has yielded compounds with in vivo efficacy in NK-3 mediated functional assays after oral administration. researchgate.net Patent literature describes various piperidine and piperazine derivatives as NK-1 and NK-3 antagonists for a range of CNS disorders, emesis, and inflammation. google.comgoogle.com
Table 1: Neurokinin Receptor Antagonist Activity of Piperidine Derivatives
| Compound Class | Target Receptor | Activity | Key Findings | Reference |
|---|---|---|---|---|
| (+/-)-1-Acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines | NK-1 | Antagonist | IC50 values at 10⁻⁹ M level in guinea pig ileum. | nih.gov |
| Pyrrolidine Derivatives | NK-3 | Antagonist | Showed in vivo efficacy in a functional assay. | researchgate.net |
| Substituted 1-piperidin-4-yl-4-azetidin-3-yl-piperazine derivatives | NK-1 / NK-3 | Antagonist | Useful for treating schizophrenia, emesis, anxiety, and depression. | google.com |
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Modulation
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. tandfonline.comnih.gov They are pentameric structures assembled from various subunits, with the α4β2* and α7* subtypes being the most prevalent in the brain. tandfonline.commdpi.com Derivatives of this compound have been explored as ligands for these receptors, showing a range of activities from agonism to allosteric modulation.
Compounds that link a pyridine system with a cyclic amine, such as a piperidine or piperazine ring, have been evaluated for their binding affinity to nAChRs. tandfonline.com For example, a series of N,N-disubstituted piperazines showed selectivity for the α4β2* nAChR subtype over the α7* subtype, albeit with low micromolar affinity. tandfonline.com The α7 nAChR is a target for treating cognitive impairment associated with Alzheimer's disease and schizophrenia. researchgate.netnih.gov Agonists like 1-[6-(4-fluorophenyl) pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) urea (B33335) (SEN34625/WYE-103914) have demonstrated high potency for the α7 nAChR with an EC50 of 70 nM. nih.gov
Positive allosteric modulators (PAMs) represent another therapeutic strategy, as they enhance the effect of the endogenous agonist acetylcholine without directly activating the receptor, thus avoiding issues like receptor desensitization. mdpi.comunimi.it Piperidine derivatives have been identified as both agonists and antagonists of the α7 nAChR. frontiersin.org For instance, 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides act as potent antagonists of α7 nAChRs. frontiersin.org
Table 2: nAChR Activity of Piperidine and Related Derivatives
| Compound | Target Receptor | Activity Type | Potency (Ki or EC50) | Reference |
|---|---|---|---|---|
| N,N-disubstituted piperazines (e.g., 8-19, 8-13, 8-24) | α4β2* nAChR | Ligand | Ki = 10.4-12.8 μM | tandfonline.com |
| SEN34625/WYE-103914 | α7 nAChR | Agonist | EC50 = 70 nM | nih.gov |
| 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides | α7 nAChR | Antagonist | Strongest antagonism shown by compound 12a. | frontiersin.org |
| EVP-6124 | α7 nAChR | Partial Agonist | Selective for α7 over α4β2 nAChRs. | researchgate.net |
GABA Type A Receptor Interactions
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.govresearchgate.netnih.gov These chloride ion channels are targets for a wide array of drugs used to treat anxiety, sleep disorders, and epilepsy. researchgate.netacs.org The structural diversity of GABA-A receptors, arising from different subunit combinations (e.g., α1–6, β1–3, γ1–3), allows for the development of subtype-selective modulators. nih.gov
Derivatives containing a piperidine moiety have been synthesized and tested for their ability to modulate GABA-A receptors. In a study on piperine (B192125) analogues, replacing the native piperidine ring with other cyclic amines or N,N-disubstituted groups significantly increased the modulatory efficiency on α1β2γ2S GABA-A receptors. acs.org Specifically, derivatives with N,N-dipropyl, N,N-diisopropyl, N,N-dibutyl, or p-methylpiperidine moieties showed enhanced effects. acs.org
Furthermore, the synthesis of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives has been a strategy to develop α-subunit selective compounds. nih.gov These compounds, which mimic the structure of GABA, can act as agonists, partial agonists, or antagonists depending on the specific substitutions and the receptor subtype. nih.govresearchgate.net For example, 5-piperidin-4-yl-3H- nih.govtandfonline.comresearchgate.netoxadiazol-2-one was found to be a weak agonist at α3- and α5-containing receptors but acted as an antagonist at α2-, α4-, and α6-containing receptors. nih.gov
Table 3: GABA-A Receptor Modulation by Piperidine Derivatives
| Compound/Class | Target Subtype | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Piperine Analogues (N,N-dipropyl, N,N-dibutyl, etc.) | α1β2γ2S | Modulator | Significantly increased efficiency compared to piperine. | acs.org |
| 5-piperidin-4-yl-3H- nih.govtandfonline.comresearchgate.netoxadiazol-2-one (5a) | α2, α4, α6 | Antagonist | Antagonistic when co-applied with GABA. | nih.gov |
| 5-piperidin-4-yl-3H- nih.govtandfonline.comresearchgate.netoxadiazol-2-one (5a) | α3, α5 | Weak Agonist | Weak agonistic activity. | nih.gov |
| 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives | Various | Agonist/Antagonist | Activity is dependent on receptor subtype and substitutions. | nih.govresearchgate.net |
Chemokine Receptor (e.g., CXCR3) Antagonism
Chemokine receptors, such as CXCR3, are G-protein coupled receptors that play a critical role in immune cell trafficking and are implicated in inflammatory diseases, autoimmune disorders, and atherosclerosis. vu.nlnih.gov Consequently, small-molecule antagonists of CXCR3 are of significant therapeutic interest.
A series of 1-aryl-3-piperidin-4-yl-urea derivatives has been identified as potent CXCR3 antagonists. nih.gov Structure-activity relationship (SAR) studies on this series led to the identification of compound 9t, which exhibits an IC50 of 16 nM in a functional assay. nih.gov Further optimization of this scaffold by replacing the central piperidine with an exo-tropanyl unit resulted in compound 15, which showed excellent potency against both human and murine CXCR3, good drug-like properties, and favorable pharmacokinetics. nih.gov These findings highlight the importance of the piperidine or related cyclic amine core in designing effective CXCR3 antagonists. Other patented series include various piperidine and piperazine derivatives designed to antagonize chemokine receptors. acs.orggoogle.com
Table 4: CXCR3 Antagonist Activity of Piperidine Derivatives
| Compound Series | Key Structural Feature | Potency (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| 1-Aryl-3-piperidin-4-yl-urea | Piperidin-4-yl-urea | 16 nM (for compound 9t) | SAR established the key pharmacophore. | nih.gov |
| Tropenyl/Homotropenyl-piperidine urea | exo-Tropanyl unit | Not specified | Excellent potency and pharmacokinetic profile (compound 15). | nih.gov |
| Oximino-piperidino-piperidine analogues | Piperidino-piperidine | Not specified | Orally bioavailable human CCR5 antagonist for HIV. | acs.org |
Structure-Activity Relationship (SAR) Elucidation
Impact of Substitutions on the Piperidine Ring
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern profoundly influences the pharmacological activity of the resulting compounds. In the context of this compound derivatives, modifications to the piperidine moiety have been shown to alter potency and selectivity across different receptor targets.
For GABA-A receptors, exchanging the piperidine moiety of piperine with groups like N,N-dipropyl, N,N-diisopropyl, or p-methylpiperidine significantly enhanced modulatory efficiency. acs.org In the development of CXCR3 antagonists, replacing the central piperidine ring with a more rigid exo-tropanyl unit led to a significant improvement in potency and pharmacokinetic properties. nih.gov
In the case of nAChR ligands, the substitution on the piperidine nitrogen is critical. For a series of NS9283 analogues, which are positive allosteric modulators of the (α4)3(β2)2 nAChR, replacing a 3-cyanophenyl group with a piperidinyl group required shifting an N-formyl or N-acetyl substituent from the 3- to the 4-position of the piperidine ring to maintain activity. unimi.it For P2Y14 receptor antagonists, introducing various substituents on the terminal piperidine moiety, including uncharged bioisosteres like amides or aminopropynyl groups, allowed for the maintenance of moderate receptor affinity while removing the zwitterionic character of the parent compound. nih.gov
Influence of Modifications on the Isonicotinic Acid Moiety
Modifications to the isonicotinic acid portion of the molecule also play a crucial role in determining biological activity. The pyridine ring and its carboxylic acid group offer multiple points for chemical derivatization.
The isonicotinic acid scaffold is found in numerous drugs and is a subject of active research for new enzyme inhibitors. nih.gov For instance, the reaction of isonicotinic acid hydrazide with various aryl isothiocyanates, followed by cyclization, yields 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with potential anticancer activity. jst.go.jp The nature of the substituent on the aryl ring (e.g., 4-chlorophenyl vs. p-tolyl) significantly impacted cytotoxicity. jst.go.jp
In the development of histone lysine (B10760008) demethylase (LSD1) inhibitors, compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine core were synthesized. nih.gov Here, substitutions on the pyridine ring were explored. Introducing a 4-fluoropyridin-3-yl substituent resulted in an 8-fold reduction in activity compared to the corresponding phenyl compound. nih.gov Similarly, for KDM4/KDM5 demethylase inhibitors, the introduction of a carboxylate group para to the pyridine nitrogen in a 2-(2-aminothiazol-4-yl)pyridine scaffold was crucial for potent inhibition, mimicking interactions of the natural co-substrate. nih.gov These examples underscore the sensitivity of target engagement to the electronic and steric properties of substituents on the isonicotinic acid moiety.
Role of Linker Chemistry in Target Engagement
The linker, the molecular bridge connecting the piperidine and isonicotinic acid moieties, plays a pivotal role in determining the pharmacological activity and target specificity of this compound derivatives. The composition, length, and flexibility of this linker can significantly influence how the molecule interacts with its biological target.
Research into various classes of compounds incorporating the piperidine and a heterocyclic acid motif highlights the importance of the linker's nature. For instance, in a series of P2Y14 receptor antagonists, the linker between a piperidine-substituted phenyl ring and a triazole moiety was systematically modified. nih.gov Studies on these analogs, which share structural similarities with this compound derivatives, revealed that linkers such as amides and aminopropyl groups could maintain moderate receptor affinity. nih.gov Specifically, the nature of the linker, whether it was an aryl-CO or aryl-NH, was a key determinant of the compound's binding characteristics. nih.gov
Furthermore, investigations into N-piperidinyl indole derivatives have demonstrated that the position and type of linker dramatically affect receptor binding affinity and selectivity. nih.gov The length of the linker, such as methyl, ethyl, or propyl chains, connecting the indole core to various functional groups, was shown to be a critical factor. nih.gov These studies underscore that even subtle changes in linker chemistry can lead to significant variations in pharmacological profiles, highlighting the necessity of precise linker design in drug development.
The concept of "click chemistry" has also emerged as a valuable tool for studying target engagement. nih.gov This approach allows for the efficient synthesis of a diverse range of molecules with different linkers, facilitating the exploration of structure-activity relationships (SAR) and the identification of optimal linkers for specific biological targets. nih.gov
In Vitro Pharmacological Characterization and Preclinical Assay Development
The preclinical evaluation of this compound derivatives involves a comprehensive suite of in vitro assays to determine their pharmacological properties, including potency, selectivity, and mechanism of action. These assays are crucial for identifying promising lead compounds for further development.
Target-Based Assays:
Initial characterization often involves target-based assays to quantify the compound's interaction with its intended biological target. For enzyme inhibitors, this includes determining the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For example, derivatives of isonicotinic acid have been evaluated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and lysine-specific demethylase 1 (LSD1). nih.gov In the case of LSD1 inhibitors, kinetic studies are performed to understand if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate. nih.gov
For receptor ligands, radioligand binding assays are commonly employed to determine the binding affinity (Ki) of the compounds for their target receptor. Functional assays, such as measuring second messenger levels (e.g., cAMP) or ion flux, are then used to characterize the compound as an agonist, antagonist, or allosteric modulator. For instance, derivatives have been tested for their activity at nicotinic acetylcholine receptors (nAChRs). nih.gov
Cell-Based Assays:
Following target-based characterization, cell-based assays are utilized to assess the compound's activity in a more physiologically relevant context. These assays can measure downstream cellular effects, such as changes in gene expression, protein phosphorylation, or cell proliferation. For example, the anti-proliferative effects of LSD1 inhibitors have been evaluated in various cancer cell lines. nih.gov
Selectivity Profiling:
To assess the specificity of a compound, it is typically screened against a panel of related and unrelated biological targets. This is critical to identify potential off-target effects that could lead to undesirable side effects. For example, potent LSD1 inhibitors were counter-screened against the structurally related monoamine oxidases A and B (MAO-A and MAO-B) to ensure high selectivity. nih.gov Similarly, a novel GluN2B receptor negative allosteric modulator was tested against a panel of over 40 other pharmacological targets. researchgate.net
Preclinical Assay Development:
The development of robust and reproducible preclinical assays is paramount. This includes optimizing assay conditions, validating the assays with known reference compounds, and ensuring they are suitable for high-throughput screening (HTS) to evaluate large compound libraries. The use of computational tools, such as in silico prediction of activity spectra (e.g., PASS), can aid in prioritizing compounds for experimental testing and identifying potential biological targets. clinmedkaz.orgclinmedkaz.org
Data from In Vitro Studies:
The data generated from these in vitro studies are crucial for establishing a comprehensive pharmacological profile of this compound derivatives. This information guides the structure-activity relationship (SAR) studies, helps in the selection of candidates for in vivo testing, and ultimately contributes to the development of new therapeutic agents.
Below is a table summarizing the types of in vitro assays used to characterize compounds with similar structural motifs to this compound.
| Assay Type | Purpose | Example Targets/Pathways | Key Parameters Measured |
| Target Binding Assays | To quantify the direct interaction between the compound and its molecular target. | P2Y14 Receptor, Nicotinic Acetylcholine Receptors, LSD1 | Ki (Inhibitory Constant), Kd (Dissociation Constant) |
| Enzyme Inhibition Assays | To determine the potency and mechanism of enzyme inhibitors. | Dipeptidyl Peptidase-IV (DPP-IV), Lysine-Specific Demethylase 1 (LSD1) | IC50 (Half-maximal Inhibitory Concentration), Ki, Mechanism of Inhibition |
| Functional Cell-Based Assays | To measure the compound's effect on cellular function. | Cancer Cell Lines, Neuronal Cells | EC50 (Half-maximal Effective Concentration), Emax (Maximum Efficacy), Cell Proliferation, Apoptosis |
| Selectivity Profiling | To assess the compound's specificity for its intended target over other proteins. | MAO-A, MAO-B, various kinases and receptors | IC50 or Ki values against a panel of targets |
| In Vivo Target Engagement | To confirm that the compound reaches and interacts with its target in a living organism. | GluN2B Receptor | Receptor Occupancy |
Derivatization Strategies and Lead Optimization Based on 3 Piperidin 1 Yl Isonicotinic Acid
Design and Synthesis of 3-(Piperidin-1-yl)isonicotinic Acid Analogues
The design and synthesis of analogues of this compound are guided by the goal of enhancing target affinity and selectivity, as well as improving pharmacokinetic and pharmacodynamic profiles. The synthetic accessibility of the piperidine (B6355638) and isonicotinic acid moieties allows for a wide range of modifications. A common synthetic route involves the coupling of a suitably protected piperidine derivative with an isonicotinic acid precursor. For instance, a Boc-protected piperidine intermediate can be coupled with isonicotinic acid using carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).
A variety of heterocyclic moieties can be appended, often to the piperidine ring or as a replacement for the carboxylic acid group. For example, a novel series of 1,2,3-triazole compounds linked to a 1,2,4-oxadiazole (B8745197) ring have been synthesized from piperidine-containing precursors. researchgate.net In a representative synthetic approach, a piperidine derivative can be functionalized to bear an azide (B81097) group, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a terminal alkyne to form a 1,2,3-triazole ring. This triazole can be further elaborated to introduce other heterocyclic systems.
The following table illustrates examples of how heterocyclic rings can be introduced into a piperidine-containing scaffold, which could be adapted for this compound.
Table 1: Examples of Heterocyclic Ring Introduction on a Piperidine Scaffold
| Starting Material Fragment | Reagent/Reaction Type | Resulting Heterocycle | Potential Application | Reference |
|---|---|---|---|---|
| Piperidine with azide functionality | Ethyl propiolate, CuI | 1,2,3-Triazole | Antifungal agents | researchgate.net |
| Piperidine | Chloroacetyl chloride, Aryl aniline, Sodium azide, Triethylorthoformate | Tetrazole | Antifungal agents | researchgate.net |
| Isonicotinic acid hydrazide | Aryl isothiocyanates, NaOH, I2/KI | 1,3,4-Oxadiazole | Anticancer agents | acs.org |
| Isonicotinic acid hydrazide | Aryl isothiocyanates, H2SO4 | 1,3,4-Thiadiazole | Anticancer agents | acs.org |
The introduction of alkyl and aryl groups at various positions of the this compound scaffold is a fundamental strategy in lead optimization. These substitutions can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its binding affinity, selectivity, and metabolic stability.
Substitutions can be made on the piperidine ring, the pyridine (B92270) ring of the isonicotinic acid, or as modifications of the carboxylic acid group. For instance, in a study of pyrazinoic acid analogs, which are structurally related to isonicotinic acids, the introduction of small alkyl groups at the 3-position was well-tolerated, suggesting a narrow binding pocket at that position. nih.gov Conversely, larger substituents can be used to probe for additional binding interactions or to block metabolic sites.
The following table provides examples of how alkyl and aryl substitutions on related scaffolds have influenced biological activity, offering insights into potential modifications for this compound.
Table 2: Influence of Alkyl and Aryl Substitutions on Biological Activity
| Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrazinoic acid | 3-position | Small alkyl groups | Tolerated, suggesting a narrow binding pocket | nih.gov |
| Pyrazinoic acid | 5-position | Isobutylamine, Butylamine | Comparable activity to 3-position analogs | nih.gov |
| Pyridine derivatives | Aromatic ring | -OH, Halogens | Decreased IC50 values in DLA cells | mdpi.com |
| Pyridine derivatives | Aromatic ring | -CH3 | Improved antiproliferative activity against HepG2 cells | mdpi.com |
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Within the this compound scaffold, several functional groups are amenable to bioisosteric replacement.
The carboxylic acid group is a common target for bioisosteric replacement to enhance cell permeability and reduce potential metabolic liabilities. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various five-membered heterocycles. nih.govcambridgemedchemconsulting.com For example, in a study of pyrazinoic acid analogs, the replacement of the carboxylic acid with a tetrazole, thioamide, or sulfonamide led to a loss of activity, highlighting the critical role of the carboxylic acid for that particular target. nih.gov However, in other systems, such replacements have proven successful.
The amide bond, if the carboxylic acid is converted to an amide derivative, can also be replaced by bioisosteres such as 1,2,3-triazoles or oxadiazoles (B1248032) to improve metabolic stability. nih.gov The pyridine nitrogen itself can be considered for bioisosteric replacement with other groups to modulate the pKa and hydrogen bonding capacity of the molecule.
Table 3: Examples of Bioisosteric Replacements in Drug Design
| Original Functional Group | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Improved metabolic stability, cell permeability | nih.govcambridgemedchemconsulting.com |
| Carboxylic Acid | Sulfonamide | Modulation of acidity, improved oral absorption | nih.gov |
| Amide | 1,2,3-Triazole | Increased metabolic stability | nih.gov |
| Amide | 1,2,4-Oxadiazole | Improved in vitro metabolic stability | nih.gov |
| Phenyl | Pyridyl | Enhanced metabolic stability and cell permeability | nih.gov |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries. nih.gov This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold. By systematically varying the substituents on the piperidine and isonicotinic acid moieties, a diverse library of analogues can be generated and screened for biological activity.
One common combinatorial approach is parallel synthesis, where compounds are synthesized in separate reaction vessels, often on a solid support. imperial.ac.uk For the this compound scaffold, a solid-phase synthesis could be envisioned where the isonicotinic acid is anchored to a resin. The piperidine building block, with various pre-installed functional groups, could then be coupled to the resin-bound acid. Subsequent cleavage from the resin would yield a library of final compounds.
Another powerful technique is the "one-bead, one-compound" (OBOC) method, where each bead of a solid support carries a single, unique compound. nih.gov This allows for the screening of millions of compounds simultaneously. For a this compound-based library, a split-and-mix synthesis strategy could be employed to generate a highly diverse set of analogues on beads.
Lead Compound Identification and Optimization Pipelines
The identification of a lead compound from a library of this compound analogues is typically achieved through high-throughput screening (HTS). The hits from the initial screen are then subjected to a rigorous hit-to-lead optimization process to improve their potency, selectivity, and drug-like properties. newtbdrugs.org
This optimization pipeline generally involves the following steps:
Hit Confirmation and Validation: Initial hits are re-synthesized and re-tested to confirm their activity. Their purity and structural integrity are also verified.
Establishment of a Structure-Activity Relationship (SAR): A focused library of analogues is synthesized around the validated hit to understand how different structural modifications affect biological activity. This iterative process of design, synthesis, and testing is central to lead optimization.
In Vitro Profiling: Promising compounds are evaluated for a range of properties, including selectivity against related targets, metabolic stability in liver microsomes, plasma protein binding, and solubility.
Computational Modeling: Molecular docking and other in silico tools can be used to predict the binding mode of the inhibitors and to guide the design of new analogues with improved affinity. juniperpublishers.com
In Vivo Efficacy and Pharmacokinetic Studies: The most promising lead candidates are advanced into animal models to assess their efficacy and pharmacokinetic properties, such as oral bioavailability and half-life.
The ultimate goal of the lead optimization pipeline is to identify a single clinical candidate that possesses a balanced profile of high potency, selectivity, and favorable drug-like properties.
Advanced Analytical Characterization Methodologies for 3 Piperidin 1 Yl Isonicotinic Acid and Its Analogues
Spectroscopic Analysis Techniques for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present in the molecule.
For a compound like 3-(Piperidin-1-yl)isonicotinic acid, specific chemical shifts (δ) in the ¹H-NMR spectrum would be expected for the protons of the piperidine (B6355638) ring and the pyridine (B92270) ring. The protons on the piperidine ring typically appear in the aliphatic region (around 1.5-4.0 ppm). The protons of the pyridine ring, being aromatic, would resonate at lower field (typically 7.0-9.0 ppm).
In the absence of direct spectral data for this compound, the analysis of a related, more complex analogue, Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, can provide insights. researchgate.net For this analogue, the protons of the piperidine ring show a multiplet between δ 1.6-1.7 ppm for the six protons on the C3, C4, and C5 positions, and a broad singlet at δ 3.2 ppm for the four protons on the C2 and C6 positions adjacent to the nitrogen atom. researchgate.net The aromatic protons of the pyridine and quinoline (B57606) systems resonate at lower fields, between δ 7.3 and 8.8 ppm. researchgate.net
Similarly, the ¹³C-NMR spectrum would show distinct signals for the carbon atoms of the piperidine and pyridine rings. The aliphatic carbons of the piperidine ring would appear at higher field compared to the aromatic carbons of the pyridine ring. For the aforementioned analogue, the piperidine carbons resonate at δ 24.1, 25.3, and 49.8 ppm, while the aromatic carbons appear in the range of δ 124.6-152.4 ppm. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Piperidinyl-Pyridine Analogue
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.6-1.7 (m, 6H) | Piperidine CH₂ (C3, C4, C5) |
| ¹H | 3.2 (bs, 4H) | Piperidine CH₂ (C2, C6) |
| ¹H | 7.3-8.8 (m) | Aromatic CH (Pyridine/Quinoline) |
| ¹³C | 24.1, 25.3, 49.8 | Piperidine carbons |
| ¹³C | 124.6-152.4 | Aromatic carbons |
Data is for the analogue Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide and serves as an illustrative example. researchgate.net
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the carboxylic acid group (O-H and C=O stretching) and the C-N bonds of the piperidine and pyridine rings.
The carboxylic acid O-H stretch typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp band around 1700-1725 cm⁻¹. The C-N stretching vibrations of the aliphatic piperidine ring and the aromatic pyridine ring would likely appear in the 1000-1350 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.
In the analogue Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, a strong absorption band at 1687 cm⁻¹ is attributed to the C=O stretching of the amide group. researchgate.net The C=N stretch is observed at 1623 cm⁻¹, and aromatic C=C stretching is seen at 1592 cm⁻¹. researchgate.net The C-N stretching vibration is assigned to a band at 1043 cm⁻¹. researchgate.net
Table 2: Expected and Analogue FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Analogue Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | 2500-3300 (broad) | - |
| Carboxylic Acid C=O | 1700-1725 | 1687 (Amide C=O) |
| Aromatic C=C, C=N | 1400-1600 | 1592 (C=C), 1623 (C=N) |
| C-N Stretch | 1000-1350 | 1043 |
Analogue data is for Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. researchgate.net
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₄N₂O₂), the expected exact mass is approximately 206.1055 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
In the mass spectrum of the analogue Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, a molecular ion peak (M⁺) was observed at an m/z of 359, with an (M+1)⁺ peak at 360, consistent with its molecular formula C₂₁H₂₁N₅O. researchgate.net
Table 3: Mass Spectrometry Data for an Analogue
| Analogue Compound | Ionization Method | Observed m/z | Assignment |
|---|---|---|---|
| Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide | FAB-MS | 359 | [M]⁺ |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
The pyridine ring in this compound is a chromophore. Isonicotinic acid itself shows absorption maxima in the UV region. The electronic transitions are typically π → π* and n → π*. For pyridine-4-carboxylic acid (isonicotinic acid), UV absorption maxima are observed around 270 nm. nist.gov The substitution of the piperidine group at the 3-position may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift). In a study on Ni(II)-porphyrins with pyridine-4-carboxylate as a ligand, the deprotonated carboxylate form showed specific absorption characteristics that are pH-dependent. beilstein-journals.org
Table 4: Representative UV-Visible Absorption Data
| Compound/Analogue | Solvent/Conditions | λ_max (nm) | Transition Type |
|---|---|---|---|
| Isonicotinic Acid | Not specified | ~270 | π → π* |
| Pyridine-4-carboxylate | Aqueous, deprotonated | - | - |
Data is for the parent isonicotinic acid and its carboxylate, providing an expected range for the title compound. nist.govbeilstein-journals.org
Chromatographic Purification and Purity Assessment Methods
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this regard.
HPLC is a highly efficient chromatographic technique used to separate components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
A typical HPLC method for a related compound, such as a pyrazinoic acid analog, might use a reversed-phase C18 column with a gradient elution system. nih.gov For instance, a gradient of acetonitrile (B52724) in water (both containing a small amount of an acid like formic acid to ensure the carboxylic acid is protonated) could be used. nih.gov The purity of the compound is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram. A patent for the analysis of 3-aminopiperidine also describes an HPLC method following derivatization, highlighting the versatility of this technique for piperidine-containing compounds. google.com
Table 5: Illustrative HPLC Method Parameters for a Related Compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
These are general conditions and would require optimization for this compound. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for monitoring the progress of chemical reactions in real-time. globalresearchonline.net Its simplicity, rapidity, and cost-effectiveness make it an indispensable tool in synthetic organic chemistry for qualitatively assessing the consumption of starting materials, the formation of products, and the appearance of any by-products. researchgate.netresearchgate.net In the context of the synthesis of this compound and its analogues, TLC provides a swift method to optimize reaction conditions and determine the endpoint of a reaction, ensuring both efficiency and purity of the final product.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. globalresearchonline.net For compounds like this compound, which possess both a basic piperidine moiety and an acidic carboxylic acid group, the choice of the stationary and mobile phases is critical for achieving clear separation.
During a typical synthesis, small aliquots of the reaction mixture are periodically withdrawn and spotted onto a TLC plate alongside the starting materials. researchgate.net The plate is then developed in a suitable solvent system. The relative polarity of the starting materials and the product dictates their mobility on the TLC plate. For instance, in the synthesis of a piperidine-substituted pyridine, the product may have a different polarity compared to the initial pyridine derivative and piperidine, leading to distinct spots on the chromatogram. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the intensification of the product spot. globalresearchonline.net
Visualization of the separated spots on the TLC plate can be achieved through various methods. If the compounds are UV-active, as is common for pyridine derivatives, they can be observed under a UV lamp. globalresearchonline.netmdpi.com Alternatively, chemical staining agents can be used. Iodine vapor is a common general-purpose stain, while specific reagents can be employed for functional group identification.
The selection of an appropriate eluent system (mobile phase) is crucial for effective separation. This is often determined empirically by testing various solvent mixtures of differing polarities. Common solvent systems for pyridine and piperidine derivatives include mixtures of hexane (B92381) and ethyl acetate, or chloroform (B151607) and methanol (B129727), often with the addition of a small amount of acid (like acetic acid) or base (like triethylamine) to improve the spot shape and resolution of acidic or basic compounds. udhtu.edu.uascielo.org.mx
Detailed research findings on the TLC analysis of closely related structures, such as nicotinic acid derivatives and other substituted pyridines, provide valuable guidance for developing methods for this compound. For example, studies on nicotinic acid derivatives have utilized silica gel plates with various mobile phase compositions to achieve separation. akjournals.comnih.gov In one study, a mixture of acetone (B3395972) and n-hexane was effective for separating nicotinic acid derivatives on silica gel mixed with kieselguhr. akjournals.com Another study on the synthesis of substituted pyridines monitored reaction completion using a mobile phase of chloroform and isopropanol (B130326) (10:1). udhtu.edu.ua
Table 1: TLC Systems for Nicotinic Acid and its Derivatives
| Stationary Phase | Mobile Phase Composition (v/v) | Compound Class | Reference |
| Silica gel 60F₂₅₄ | Acetone in n-hexane (various ratios) | Nicotinic acid derivatives | akjournals.com |
| Silica gel and kieselguhr | 60% Acetone in n-hexane | Nicotinic acid derivatives | akjournals.com |
| Polyamide 11 | Benzene in methanol (various ratios) | Nicotinic acid derivatives | akjournals.com |
| Silica gel 60F₂₅₄ | Methanol | Nicotinamide | austinpublishinggroup.com |
Table 2: TLC Systems for Piperidine and Pyridine Containing Compounds
| Stationary Phase | Mobile Phase Composition (v/v) | Application | Reference |
| Silica gel 60 F-254 | Chloroform:Isopropanol (10:1) | Monitoring synthesis of substituted pyridines | udhtu.edu.ua |
| Silica gel | Toluene (solvent for reaction) | Monitoring hydrogenation of N-galactosyl-2-pyridone | znaturforsch.com |
| Silica gel | Hexane:Ethyl Acetate (4:1) | Confirmation of pyridine-connected piperidine product | scielo.org.mx |
| Silica gel | Not specified | Monitoring synthesis of thieno[2,3-c]pyridine (B153571) derivatives | mdpi.com |
These tables demonstrate the versatility of TLC in handling a range of polarities and functional groups present in the analogues of this compound. The choice of a polar stationary phase like silica gel is common, with the mobile phase being a mixture of a less polar solvent (e.g., hexane, toluene, chloroform) and a more polar solvent (e.g., ethyl acetate, acetone, methanol) to fine-tune the separation. The specific ratio of these solvents is adjusted to achieve optimal resolution, typically aiming for an Rf value of the product between 0.3 and 0.5 for clear separation from starting materials and by-products.
Broader Academic Context and Future Research Directions for 3 Piperidin 1 Yl Isonicotinic Acid Scaffold
Role as a Privileged Scaffold in Medicinal Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov These structures represent a validated starting point for the design of new bioactive molecules, as their core framework has demonstrated favorable drug-like properties. The 3-(piperidin-1-yl)isonicotinic acid structure can be considered a privileged scaffold due to the inherent properties of its two core components: the pyridine (B92270) ring and the piperidine (B6355638) ring.
The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. dovepress.comnih.gov Its aromatic and electron-deficient nature enhances binding affinity. nih.gov Pyridine carboxylic acid isomers, including isonicotinic acid, are found in numerous drugs for a wide array of conditions such as tuberculosis, cancer, and diabetes. nih.govdovepress.com
Similarly, the piperidine ring is a fundamental structure in many biologically active compounds and approved drugs. clinmedkaz.org Its unique ability to be combined with diverse molecular fragments allows for extensive use as a heterocyclic system in the development of new chemical entities. clinmedkaz.org The non-planar, saturated nature of the piperidine ring allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with the binding sites of proteins like enzymes and receptors. clinmedkaz.orgclinmedkaz.org
The combination of the electron-deficient isonicotinic acid and the flexible, basic piperidine ring in a single molecule creates a scaffold with multiple points for chemical modification. This versatility allows medicinal chemists to fine-tune the compound's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity for a specific biological target. The structure can act as a ligand for various receptors and modulate enzyme activities, contributing to diverse biological effects. clinmedkaz.org
Exploration of Novel Therapeutic Applications (Preclinical)
The therapeutic potential of the this compound scaffold is being actively explored in a variety of preclinical settings. Research has demonstrated that derivatives built upon this core structure exhibit promising activity in oncology, infectious diseases, and neurodegenerative disorders, primarily through the inhibition of key enzymes.
In oncology, derivatives have shown potential as anticancer agents. For instance, compounds incorporating the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety, a related structural analog, have been developed as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer initiation. nih.gov These inhibitors were found to suppress the proliferation of leukemia and solid tumor cells with EC50 values as low as 280 nM, while having minimal effects on normal cells. nih.gov In other research, a novel benzimidazole (B57391) derivative containing a piperidinylethyl group was discovered to be a c-Myc inhibitor, disrupting the c-Myc/Max protein interaction and inducing apoptosis in lung cancer cell lines. nih.gov This compound, A5, demonstrated a tumor growth inhibition rate of 76.4% in a syngeneic tumor model. nih.gov
The scaffold has also yielded compounds with significant antimicrobial properties. Studies on isonicotinic acid derivatives featuring piperidine structures have reported notable inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting their potential in the development of new antibiotics.
Furthermore, the scaffold is being investigated for its role in targeting enzymes relevant to other conditions. The piperidine ring is a common feature in drugs that target enzymes by mimicking natural substrates or binding to active sites. Derivatives of piperidine have been evaluated as potential treatments for central nervous system diseases. clinmedkaz.orgclinmedkaz.org Specifically, compounds containing a 3-(piperidin-1-yl) moiety have been investigated as histamine (B1213489) H₃ receptor antagonists, which are of interest for treating neurological and neurodegenerative disorders. tandfonline.com
The following table summarizes selected preclinical findings for compounds containing or related to the this compound scaffold.
| Derivative Class | Therapeutic Area | Key Preclinical Findings | Model System |
| 3-(Piperidin-4-ylmethoxy)pyridine Analogs | Oncology | Potent LSD1 inhibition (Ki as low as 29 nM); inhibited cancer cell proliferation (EC50 as low as 280 nM). nih.gov | Human leukemia and solid tumor cell lines. nih.gov |
| Benzimidazole-isoxazole-piperidine Derivatives | Oncology | c-Myc inhibitor (Compound A5); IC50 of 4.08 µM (A549) and 7.86 µM (NCI-H1299); 76.4% tumor growth inhibition. nih.gov | A549 & NCI-H1299 lung cancer cell lines; syngeneic tumor model. nih.gov |
| Isonicotinic Acid-Piperidine Derivatives | Infectious Disease | Significant inhibition of Staphylococcus aureus and Escherichia coli. | In vitro bacterial growth assays. |
| Pyrrolidin-2-one Piperidine Derivatives | Neuropsychiatry | High binding affinity for GluN2B receptor (Ki = 4.03-6.3 nM); reduced immobility in forced swim test. researchgate.net | Mouse models of depression. researchgate.net |
| Bipiperidine Isoflavone Derivatives | Neurodegenerative Disease | Dual inhibitor of histamine H₃ receptor (IC50 = 267 nM) and Acetylcholinesterase (IC50 = 292 nM). tandfonline.com | In vitro enzyme assays; SH-SY5Y cell lines. tandfonline.com |
Patent Landscape Review of this compound-Containing Compounds (Academic Perspective)
An academic review of the patent landscape reveals a strategic focus on compounds containing the this compound scaffold and its close analogs for the development of targeted therapies, particularly enzyme inhibitors. The patents filed by pharmaceutical companies and research institutions highlight the scaffold's value in generating intellectual property for novel drug candidates.
A significant area of patent activity involves the development of Janus kinase (JAK) inhibitors. Patents have been granted for piperidinyl-substituted compounds that modulate JAK activity and are intended for the treatment of inflammatory disorders, autoimmune diseases, and cancer. googleapis.com These patents often claim a broad chemical space around the core scaffold, with variations in the substituents on both the piperidine and pyridine rings to optimize potency, selectivity, and pharmacokinetic profiles.
Another prominent therapeutic target is dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Patents describe xanthine (B1682287) derivatives that feature a 3-amino-piperidin-1-yl group, designed as DPP-IV inhibitors for the treatment of type II diabetes mellitus. google.com The claims in these patents often cover the compounds themselves, their synthesis, and their use in pharmaceutical compositions, indicating a comprehensive strategy to protect the innovation from discovery to clinical application. google.com
From an academic perspective, this patent activity underscores several key trends:
Scaffold Hopping and Bioisosteric Replacement: The patented inventions often demonstrate sophisticated medicinal chemistry strategies. The core this compound structure is used as a template, with inventors exploring various bioisosteres and functional group modifications to improve on existing drug classes or to create first-in-class molecules.
Targeted Therapy Focus: The patents are heavily concentrated on high-value therapeutic targets like kinases (JAKs) and peptidases (DPP-IV), which are central to major disease pathways. This reflects a broader shift in the pharmaceutical industry towards precision medicine.
Intellectual Property Moats: Companies are building strong intellectual property positions by patenting not just single compounds, but entire families of related structures. This strategy aims to protect a market segment by creating a "patent moat" around a particular scaffold and its application to a specific disease.
The following table provides an overview of representative patents involving compounds with piperidinyl moieties for relevant therapeutic targets.
| Patent Number | Assignee | Brief Description of Invention | Therapeutic Area |
| US 9,193,733 B2 | Incyte Corporation | Piperidinylcyclobutyl substituted pyrrolopyrimidines and pyrrolopyridines that modulate the activity of Janus kinases (JAKs). googleapis.com | Inflammatory disorders, autoimmune disorders, cancer. googleapis.com |
| US 8,119,648 B2 | Boehringer Ingelheim International GmbH | 8-[3-amino-piperidin-1-yl]-xanthine derivatives with an inhibiting effect on dipeptidylpeptidase-IV (DPP-IV) activity. google.com | Type I or Type II diabetes mellitus. google.com |
| CN110563713 | Wang Xingli | 4-phenyl substituted isoxazoles with piperidine moieties as histamine H₃ receptor antagonists. tandfonline.com | Analgesia. tandfonline.com |
This focused patent activity signals a strong and ongoing academic and commercial interest in the this compound scaffold as a rich source for the discovery of next-generation therapeutics.
Q & A
Q. What interdisciplinary frameworks are applicable for studying this compound in materials science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
